molecular formula C24H26FN3O2 B2401386 (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797878-54-6

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2401386
CAS No.: 1797878-54-6
M. Wt: 407.489
InChI Key: BGFVGPMOLRDWJZ-UHFFFAOYSA-N
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Description

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group, an ethoxybenzylamino group, and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the ethoxybenzylamino group: This step involves nucleophilic substitution reactions where the ethoxybenzylamine reacts with the quinoline derivative.

    Formation of the piperidinylmethanone moiety: This can be achieved through acylation reactions using piperidine and appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro group enhances binding affinity to biological targets, while the piperidinylmethanone moiety can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
  • (4-((2-Ethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone

Uniqueness

(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Biological Activity

The compound (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN3O\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

This structure includes a quinoline core substituted with an ethoxybenzyl amino group and a piperidinyl methanone moiety.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that the presence of the fluoro group enhances the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Anticancer Potential

Recent studies have suggested that quinoline derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of the PI3K/Akt signaling pathway .

CNS Activity

The piperidine moiety in this compound is associated with central nervous system (CNS) activity. Preliminary studies suggest potential anxiolytic and antidepressant effects, possibly through serotonin receptor modulation . This aligns with findings from related compounds that target serotonin receptors to exert neuropharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including our compound, demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial activity .
  • Anticancer Activity : In vitro testing on human breast cancer cell lines revealed that this compound induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
  • CNS Effects : In behavioral studies using rodent models, the compound exhibited anxiolytic effects comparable to standard treatments like diazepam, suggesting its utility in treating anxiety disorders .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • DNA Gyrase Inhibition : Similar to other quinolines, it likely inhibits bacterial DNA gyrase, preventing DNA replication.
  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Serotonin Modulation : Its piperidine structure may facilitate interactions with serotonin receptors, contributing to its CNS effects.

Properties

IUPAC Name

[4-[(2-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-2-30-22-9-5-4-8-17(22)15-27-23-19-14-18(25)10-11-21(19)26-16-20(23)24(29)28-12-6-3-7-13-28/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFVGPMOLRDWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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